molecular formula C9H4Cl2FNS B11794817 4,5-Dichloro-2-(3-fluorophenyl)thiazole

4,5-Dichloro-2-(3-fluorophenyl)thiazole

Cat. No.: B11794817
M. Wt: 248.10 g/mol
InChI Key: NPEQFKYVINOBDB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(3-fluorophenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with chlorine atoms at positions 4 and 5, and a fluorophenyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(3-fluorophenyl)thiazole typically involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(3-fluorophenyl)thiazole undergoes various chemical reactions, including:

    Electrophilic substitution: The chlorine atoms at positions 4 and 5 can be substituted by other electrophiles.

    Nucleophilic substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Nucleophilic substitution: Reagents like sodium hydroxide, potassium carbonate, and amines are commonly employed.

    Oxidation and reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.

Major Products Formed

    Electrophilic substitution: Products include halogenated, nitrated, and sulfonated derivatives.

    Nucleophilic substitution: Products include substituted thiazoles with various functional groups.

    Oxidation and reduction: Products include oxidized or reduced thiazole derivatives.

Scientific Research Applications

4,5-Dichloro-2-(3-fluorophenyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in inflammation and cancer, exerting anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-phenylthiazole: Similar structure but lacks the fluorine atom.

    2-(3-Fluorophenyl)thiazole: Similar structure but lacks the chlorine atoms.

    4,5-Dichloro-2-(4-fluorophenyl)thiazole: Similar structure but with the fluorine atom at a different position.

Uniqueness

4,5-Dichloro-2-(3-fluorophenyl)thiazole is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications.

Properties

Molecular Formula

C9H4Cl2FNS

Molecular Weight

248.10 g/mol

IUPAC Name

4,5-dichloro-2-(3-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-2-1-3-6(12)4-5/h1-4H

InChI Key

NPEQFKYVINOBDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(S2)Cl)Cl

Origin of Product

United States

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